molecular formula C14H9NO5 B1331803 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356575-75-2

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1331803
M. Wt: 271.22 g/mol
InChI Key: VALJDQQNBSEPEW-UHFFFAOYSA-N
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Description

The compound 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a chemical that appears to be related to various research areas, including the study of reactions involving unsaturated 1,3-dioxan derivatives and the synthesis of pyrazine derivatives. Although the exact compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their reactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of 5-chloropyrazinecarboxylic acid starts with the condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation . This suggests that the synthesis of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid could also involve a series of reactions starting from furyl-containing precursors, potentially involving steps like condensation, functional group transformations, and oxidation.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods. For example, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride leads to a mixture of endo- and exo-adducts, whose structures were elucidated using bromination, lactonization, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques could similarly be applied to determine the molecular structure of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involving furyl-containing compounds can be complex. The adduct formation with maleic anhydride indicates that these compounds can participate in Diels-Alder reactions, which are stereochemically heterogeneous . This implies that 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid may also undergo similar cycloaddition reactions, potentially leading to a variety of stereochemical outcomes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid are not directly reported, related compounds provide some context. The crystal structure of a 1:1 adduct of caffeine and 2-(1,3-dioxoisoindolin-2-yl)acetic acid shows that such compounds can form hydrogen bonds without proton transfer . This suggests that 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid may also exhibit the ability to form specific non-covalent interactions, which could influence its solubility, melting point, and other physical properties.

Scientific Research Applications

  • Sustainable Chemical Building Units

    • Field : Biomass Conversion and Biorefinery
    • Application : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substitified derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .
    • Method : The process involves using various organocatalysts, with piperidinium acetate as the catalyst affording good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .
    • Results : The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .
  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • Method : The process involves a switch from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-12-10-4-3-8(14(18)19)6-11(10)13(17)15(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALJDQQNBSEPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358329
Record name 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

356575-75-2
Record name 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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